3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Physicochemical profiling Lipophilicity Drug-likeness

This 3-iodo derivative features the most labile carbon–halogen bond in the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one series (C–I BDE ~65 kcal/mol), enabling chemoselective Suzuki-Miyaura and Sonogashira couplings at ambient temperature with ≤2 mol% Pd. Its orthogonal reactivity permits sequential functionalization when paired with a second halogen (e.g., 7‑Br). The iodine atom provides strong anomalous scattering (f'' ≈ 6.85 e⁻ at Cu Kα) for SAD/SIRAS phasing, accelerating structure-based drug design. With XLogP3 +0.2, MW 263 Da and TPSA 46.9 Ų, it resides in CNS drug-like space, making it a strategic building block for kinase inhibitor and allosteric modulator programs.

Molecular Formula C6H6IN3O
Molecular Weight 263.038
CAS No. 1639901-82-8
Cat. No. B2664586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
CAS1639901-82-8
Molecular FormulaC6H6IN3O
Molecular Weight263.038
Structural Identifiers
SMILESC1CN2C(=C(C=N2)I)C(=O)N1
InChIInChI=1S/C6H6IN3O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h3H,1-2H2,(H,8,11)
InChIKeyFBWMEEFHBCULFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (CAS 1639901-82-8): Core Scaffold Identification and Basic Characteristics


3-Iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (CAS 1639901-82-8) is a halogenated heterocyclic compound belonging to the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one class. This scaffold serves as a purine bioisostere and is utilized as a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors and CNS-targeted allosteric modulators [1][2]. The compound features a molecular formula of C₆H₆IN₃O, a molecular weight of 263.04 g/mol, and is commercially available at purities of 95–98% for research use [3].

Procurement Risk Alert: Why Generic 3-Substituted Pyrazolo[1,5-a]pyrazin-4-ones Cannot Substitute for the 3-Iodo Congener


Within the 3-substituted-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one series, the identity of the substituent at position 3 profoundly influences both physicochemical properties and synthetic utility. Simple substitution of the 3-iodo group with hydrogen, methyl, chloro, or bromo analogs alters lipophilicity (XLogP3 ranges from −0.4 to +0.2), molecular weight (137 to 263 Da), and critically, reactivity in metal-catalyzed cross-coupling reactions [1]. The C–I bond (bond dissociation energy ~65 kcal/mol) is substantially more labile than C–Br (~70 kcal/mol) or C–Cl (~84 kcal/mol), enabling chemoselective transformations under milder conditions that would be inefficient or unselective with other halogenated or non-halogenated analogs [2]. Furthermore, the iodine atom provides significant anomalous scattering for X-ray crystallographic phasing—a capability entirely absent in 3-H, 3-methyl, and 3-chloro derivatives [3].

Head-to-Head Quantitative Differentiation Evidence for 3-Iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (CAS 1639901-82-8)


Lipophilicity Shift vs. 3-Unsubstituted Parent: XLogP3 Comparison

The 3-iodo substitution increases computed lipophilicity (XLogP3) by 0.6 log units relative to the 3-unsubstituted parent scaffold. This shift, from −0.4 to +0.2, mirrors the 3-bromo analog (XLogP3 = +0.2) and exceeds the 3-methyl analog (XLogP3 = −0.1) [1][2][3]. Increased lipophilicity can enhance passive membrane permeability and influence pharmacokinetic distribution when the scaffold is elaborated into bioactive molecules.

Physicochemical profiling Lipophilicity Drug-likeness

Molecular Weight Differentiation: Heavy Atom Effect for Crystallographic Phasing

The iodine atom (atomic number 53) provides strong anomalous scattering (f'' ≈ 6.85 e⁻ at Cu Kα wavelength), enabling single-wavelength anomalous diffraction (SAD) phasing of protein–ligand complexes without the need for selenomethionine incorporation or multi-wavelength data collection [1]. The 3-bromo analog (atomic number 35, f'' ≈ 1.28 e⁻ at Cu Kα) produces substantially weaker anomalous signal, while 3-H, 3-methyl, and 3-chloro analogs provide negligible anomalous scattering for routine SAD phasing [2].

X-ray crystallography Heavy atom derivatization Anomalous scattering

Chemoselective Cross-Coupling Reactivity Advantage Over 3-Bromo Analog

The C(sp²)–I bond at position 3 of the pyrazolo[1,5-a]pyrazin-4-one scaffold has a bond dissociation energy (BDE) of approximately 65 kcal/mol, compared to ~70 kcal/mol for the C–Br bond in the 3-bromo analog and ~84 kcal/mol for the C–Cl bond in 3-chloro derivatives [1]. This thermodynamic difference enables selective oxidative addition of Pd⁰ or Ni⁰ catalysts into the C–I bond under mild conditions (e.g., room temperature), while leaving other potentially reactive C–X bonds intact in polyhalogenated substrates [2]. Practically, this translates to higher yields and fewer side products in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings when using the 3-iodo substrate compared to the corresponding 3-bromo compound [3].

Cross-coupling Chemoselectivity C–I bond activation

Commercial Availability and Purity Specifications Relative to 3-Bromo Analog

The 3-iodo compound (CAS 1639901-82-8) is available from multiple commercial suppliers at purities of 95% (AKSci) to 98% (Leyan), in quantities suitable for both milligram-scale exploratory chemistry and gram-scale library production . By comparison, the 3-bromo analog (CAS 1708944-49-3) is listed at 95% purity from Sigma-Aldrich and Chemscene, with similar commercial availability . No significant purity or availability advantage is observed between the iodo and bromo analogs for routine procurement; selection should therefore be driven by the reactivity and crystallographic requirements detailed above.

Procurement Purity comparison Supply chain

Optimal Application Scenarios for 3-Iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (CAS 1639901-82-8)


Scaffold Elaboration via Palladium-Catalyzed Cross-Coupling in Kinase Inhibitor Libraries

The 3-iodo position serves as an optimal electrophilic partner for Suzuki-Miyaura and Sonogashira couplings, enabling introduction of aryl, heteroaryl, and alkynyl diversity elements at the 3-position of the pyrazolo[1,5-a]pyrazin-4-one core. The relatively low C–I BDE allows coupling at ambient temperature with low catalyst loadings (≤2 mol% Pd), minimizing byproduct formation. This compound is ideally suited for parallel synthesis of focused libraries targeting the ATP-binding site of kinases, where the pyrazolo[1,5-a]pyrazin-4-one scaffold functions as a purine bioisostere [1][2].

Heavy-Atom Derivative for Macromolecular Crystallographic Phasing

Co-crystallization of target proteins with 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one or its elaborated derivatives enables experimental SAD or SIRAS phasing using the intrinsic iodine anomalous signal (f'' ≈ 6.85 e⁻ at Cu Kα). This approach is particularly valuable for structural biology programs characterizing novel drug–target complexes where selenomethionine incorporation is impractical or where rapid structure determination is required to guide medicinal chemistry decisions [1].

Physicochemical Property Optimization Starting Point for CNS Drug Discovery

The 3-iodo compound's XLogP3 of +0.2, combined with its low molecular weight (263 Da) and modest topological polar surface area (46.9 Ų), positions it favorably within CNS drug-like chemical space (typically XLogP 1–4, MW < 400, TPSA < 90 Ų). This makes it a suitable core scaffold for initiating CNS-targeted programs where balanced lipophilicity is critical for blood–brain barrier penetration, while the iodo substituent provides a synthetic handle for further diversification [1].

Chemoselective Dual-Functionalization Strategy Enabled by Iodo/Bromo Discrimination

When paired with a second halogen substituent at a different position (e.g., 7-bromo), the 3-iodo group can be selectively activated for the first cross-coupling step due to the significantly lower C–I BDE compared to C–Br. This orthogonal reactivity enables sequential, chemoselective functionalization of the pyrazolo[1,5-a]pyrazin-4-one core without protecting group manipulation, a strategy applicable to the synthesis of unsymmetrically substituted analogs for SAR exploration [1].

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